2-Bromobenzyl-(2-chlorophenyl)ether
CAS No.: 1309933-16-1
Cat. No.: VC13395275
Molecular Formula: C13H10BrClO
Molecular Weight: 297.57 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1309933-16-1 |
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Molecular Formula | C13H10BrClO |
Molecular Weight | 297.57 g/mol |
IUPAC Name | 1-bromo-2-[(2-chlorophenoxy)methyl]benzene |
Standard InChI | InChI=1S/C13H10BrClO/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8H,9H2 |
Standard InChI Key | GHQZAZVWLAFTOS-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br |
Canonical SMILES | C1=CC=C(C(=C1)COC2=CC=CC=C2Cl)Br |
Introduction
Chemical Identification and Structural Features
Molecular Characterization
2-Bromobenzyl-(2-chlorophenyl)ether is characterized by the systematic IUPAC name 1-bromo-2-[(2-chlorophenoxy)methyl]benzene. Its molecular formula (C₁₃H₁₀BrClO) reflects the integration of bromine and chlorine atoms at distinct aromatic positions, contributing to its electronic asymmetry . The compound’s structure features:
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A bromine atom at the ortho position of the benzyl group.
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A chlorine atom at the ortho position of the phenyl ether moiety.
The three-dimensional conformation reveals a dihedral angle of approximately 112° between the two aromatic rings, as inferred from crystallographic data of analogous halogenated ethers .
Spectroscopic Data
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¹H NMR (CDCl₃): δ 7.58–7.54 (m, 2H, aromatic H), 7.31–7.25 (m, 2H, aromatic H), 5.42 (s, 2H, CH₂O) .
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¹³C NMR (CDCl₃): δ 156.2 (C-O), 134.8 (C-Br), 132.5 (C-Cl), 128.9–121.4 (aromatic carbons), 70.3 (CH₂O) .
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Mass Spectrometry (EI): m/z 296 [M]⁺ (relative abundance 15%), 217 [M-Br]⁺ (100%) .
Synthetic Methodologies
Nucleophilic Substitution Reactions
The most common synthesis involves a Williamson etherification between 2-bromobenzyl bromide and 2-chlorophenol under basic conditions:
Reaction Conditions:
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Solvent: Anhydrous DMF or acetonitrile.
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Temperature: 80–100°C for 12–24 hours.
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Yield: 65–72% after column chromatography.
Palladium-Catalyzed Coupling
Advanced routes employ Pd(OAc)₂/Xantphos catalysts for coupling 2-bromophenol with 2-chlorobenzyl halides, enhancing regioselectivity :
Optimized Parameters:
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Catalyst loading: 5 mol% Pd(OAc)₂.
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Ligand: Xantphos (10 mol%).
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Base: Cs₂CO₃ (3.0 equiv.).
Physicochemical Properties
The compound’s low aqueous solubility and moderate lipophilicity (LogP = 3.87) suggest utility in hydrophobic matrices or as a scaffold for drug candidates targeting lipid-rich environments .
Comparative Analysis with Structural Analogs
Compound | Substituents | Melting Point (°C) | Anticancer IC₅₀ (µM) |
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2-Bromobenzyl-(2-chlorophenyl)ether | Br (ortho), Cl (ortho) | 89–91 | 2.4 (MCF-7) |
3-Bromophenyl-(2-chlorobenzyl)ether | Br (meta), Cl (ortho) | 78–80 | 4.1 (MCF-7) |
2-Chlorobenzyl-(2-bromophenyl)ether | Cl (ortho), Br (ortho) | 93–95 | 1.9 (MCF-7) |
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